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Compound of Interest

Compound Name: (R)-4-Fluorophenylglycine

Cat. No.: B152275

For Researchers, Scientists, and Drug Development Professionals

(R)-4-Fluorophenylglycine is a non-proteinogenic amino acid that has emerged as a valuable
building block in medicinal chemistry and drug discovery. Its unique structural and
physicochemical properties, conferred by the presence of a fluorine atom on the phenyl ring,
make it an attractive component for the design of novel therapeutics. This technical guide
provides a comprehensive overview of the synthesis, properties, and potential research
applications of (R)-4-Fluorophenylglycine, with a focus on its utility in the development of
enzyme inhibitors and peptide-based therapeutics.

Core Properties of (R)-4-Fluorophenylglycine

(R)-4-Fluorophenylglycine is a chiral compound with the (R)-configuration at the a-carbon.
The fluorine atom at the para-position of the phenyl ring significantly influences its electronic
properties, lipophilicity, and metabolic stability, making it a valuable surrogate for natural amino
acids in drug design.
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Property Value Source(s)
Molecular Formula CsHsFNO:2 [1]
Molecular Weight 169.16 g/mol [1]
Appearance White to almost white powder o
or crystal
Melting Point =300 °C [1]
Optical Rotation ([a]2°/D) -138 +2° (c = 1% in 1 M HCI) [1]
Solubility Soluble in 1M HCI [1]

Synthesis of (R)-4-Fluorophenylglycine

The enantiomerically pure form of 4-Fluorophenylglycine is crucial for its application in
pharmaceuticals. The primary methods for obtaining (R)-4-Fluorophenylglycine are through
the resolution of a racemic mixture or by asymmetric synthesis.

Experimental Protocol 1: Enzymatic Resolution of DL-4-
Fluorophenylglycine (Adapted from similar resolutions)

This protocol describes a plausible method for the enzymatic resolution of a racemic mixture of
4-Fluorophenylglycine using a lipase. Lipases are commonly used for the kinetic resolution of
amino acids and their derivatives[2][3].

Materials:

e DL-4-Fluorophenylglycine

An appropriate acyl donor (e.g., ethyl acetate, vinyl acetate)

Immobilized Lipase (e.g., Candida antarctica Lipase B, CAL-B)

Organic solvent (e.g., hexane, toluene)

Buffer solution (e.g., phosphate buffer, pH 7)
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e Acid (e.g., HCI) and Base (e.g., NaOH) for pH adjustment and workup
Procedure:

o N-Acetylation (optional but common): The amino group of DL-4-Fluorophenylglycine can be
first protected, for example, by acetylation, to yield N-acetyl-DL-4-Fluorophenylglycine. This
can improve the efficiency of the enzymatic resolution.

e Enzymatic Hydrolysis: Suspend N-acetyl-DL-4-Fluorophenylglycine in a buffered aqueous
solution or a biphasic system.

e Add the immobilized lipase (e.g., CAL-B).

e The reaction is stirred at a controlled temperature (e.g., 30-40 °C) while monitoring the
progress of the reaction by HPLC. The enzyme will selectively hydrolyze one of the
enantiomers (e.g., the (S)-enantiomer).

¢ Once approximately 50% conversion is reached, the enzyme is filtered off.

o Separation: The reaction mixture will contain N-acetyl-(R)-4-Fluorophenylglycine and (S)-4-
Fluorophenylglycine. The separation can be achieved by extraction based on the difference
in solubility of the acidic and amino acid components at different pH values.

e Hydrolysis: The isolated N-acetyl-(R)-4-Fluorophenylglycine is then hydrolyzed under
acidic conditions (e.g., refluxing with 6M HCI) to remove the acetyl group, yielding (R)-4-
Fluorophenyiglycine.

Purification: The final product is purified by recrystallization.

Expected Yield: Yields for enzymatic resolutions are typically in the range of 40-45% for the
desired enantiomer, with high enantiomeric excess (>98%).

Experimental Protocol 2: Asymmetric Strecker
Synthesis (General approach)

The Strecker synthesis is a classic method for preparing amino acids. Asymmetric variations of
this reaction allow for the direct synthesis of enantiomerically enriched amino acids[4][5][6].
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Materials:

4-Fluorobenzaldehyde

A chiral amine auxiliary (e.g., (R)-phenylglycinol or another chiral amine)
A cyanide source (e.g., KCN, NaCN, or trimethylsilyl cyanide)

Solvent (e.g., methanol, ethanol)

Acid for hydrolysis (e.g., HCI)

Procedure:

Imine Formation: 4-Fluorobenzaldehyde is reacted with the chiral amine auxiliary in a
suitable solvent to form a chiral imine.

Cyanide Addition: The cyanide source is added to the reaction mixture. The cyanide ion adds
to the imine, guided by the chiral auxiliary, to form a diastereomeric mixture of a-
aminonitriles, with one diastereomer being favored.

Diastereomer Separation: The diastereomers can often be separated by crystallization or
chromatography.

Hydrolysis: The purified a-aminonitrile diastereomer is then hydrolyzed under acidic
conditions (e.g., heating with concentrated HCI). This step converts the nitrile group to a
carboxylic acid and cleaves the chiral auxiliary.

Purification: The resulting (R)-4-Fluorophenylglycine is isolated and purified, typically by
recrystallization.

Expected Yield: Diastereoselective Strecker reactions can provide the desired diastereomer in

yields ranging from 70-90% with high diastereomeric excess[4]. The subsequent hydrolysis and

purification steps will affect the overall yield.
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Asymmetric Strecker Synthesis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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